Superior GAA Affinity: 5-C-Heptyl-DNJ vs. Parent DNJ
The affinity of 5-C-Heptyl-DNJ for recombinant human GAA (rhGAA) was directly compared to that of its parent scaffold, 1-deoxynojirimycin (DNJ), in an enzyme inhibition assay [1]. 5-C-Heptyl-DNJ demonstrated a nanomolar affinity with a Ki of 0.0047 μM, representing a 13-fold increase in potency over DNJ [1]. This quantitative leap in affinity is the cornerstone of its utility as a pharmacological chaperone.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.0047 μM |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ) |
| Quantified Difference | 13-fold more potent than DNJ |
| Conditions | Enzyme inhibition assay against recombinant human GAA (rhGAA) |
Why This Matters
This data confirms that 5-C-Heptyl-DNJ is not just another iminosugar; it is a purpose-built, high-affinity probe that enables experiments at concentrations where off-target effects from the parent scaffold would be negligible, ensuring cleaner and more interpretable data.
- [1] Kato, A.; Nakagome, I.; Kanekiyo, U.; Lu, T.-T.; Li, Y.-X.; Yoshimura, K.; Kishida, M.; Shinzawa, K.; Yoshida, T.; Tanaka, N.; et al. 5-C-Branched Deoxynojirimycin: Strategy for Designing a 1-Deoxynojirimycin-Based Pharmacological Chaperone with a Nanomolar Affinity for Pompe Disease. J. Med. Chem. 2022, 65, 2329–2341. View Source
